tert-Butyldimethylsilyl N-Phenylbenzimidate
Description
tert-Butyldimethylsilyl N-Phenylbenzimidate: is a chemical compound with the molecular formula C19H25NOSi and a molecular weight of 311.5 g/mol . It is known for its use in organic synthesis, particularly in the protection of hydroxyl groups. The compound is characterized by its white to almost white powder or crystalline form and is sensitive to moisture .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] N-phenylbenzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOSi/c1-19(2,3)22(4,5)21-18(16-12-8-6-9-13-16)20-17-14-10-7-11-15-17/h6-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKWSHDUCPVOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458504 | |
| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404392-70-7 | |
| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyldimethylsilyl N-Phenylbenzimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Preparation Methods
Direct Silylation of N-Phenylbenzamide
The most efficient and widely reported method involves the silylation of N-phenylbenzamide (benzanilide) using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a strong base. This approach leverages the nucleophilic oxygen of the amide group to form the O-silyl derivative.
Reaction Scheme :
$$ \text{PhCONHPh} + \text{TBDMSCl} \xrightarrow{\text{NaH, CH}3\text{CN}} \text{PhCON(Ph)OSi(t-Bu)Me}2 $$
Conditions :
- Base : Sodium hydride (NaH) deprotonates the amide oxygen, enhancing its nucleophilicity.
- Solvent : Acetonitrile (CH₃CN) ensures solubility and maintains anhydrous conditions.
- Temperature : 20–25°C for 1 hour.
Yield : 83% reported in optimized protocols.
Mechanism :
- Deprotonation : NaH abstracts the proton from the amide oxygen, forming an alkoxide intermediate.
- Nucleophilic Substitution : The alkoxide attacks TBDMSCl, displacing chloride to form the silyl ether.
Advantages :
- High yield and selectivity.
- Mild conditions minimize side reactions.
Limitations :
- Requires strict anhydrous conditions due to the moisture sensitivity of TBDMSCl.
Alternative Silylation Approaches
While less common, other silylation agents or bases have been explored in related systems, though direct applications to tert-Butyldimethylsilyl N-Phenylbenzimidate are limited.
TBSOTf (Trifluoromethanesulfonyl) Silylation
TBSOTf (tert-butyldimethylsilyl triflate) is a stronger silylating agent but is rarely used for amides due to its reactivity. In glycoside silylation, TBSOTf with 2,6-lutidine in pyridine achieves high regioselectivity. However, its application to amides remains unreported in the provided sources.
Reaction Optimization and Conditions
Critical Parameters
| Parameter | Optimal Value | Impact |
|---|---|---|
| Base | Sodium Hydride | Strong enough to deprotonate amide oxygen without over-activating TBDMSCl |
| Solvent | Acetonitrile | Polar aprotic solvent stabilizes intermediates and prevents side reactions |
| Temperature | 20–25°C | Balances reaction rate and stability of TBDMSCl |
| Reaction Time | 1 hour | Ensures completion without decomposition |
Note : Lower temperatures (<20°C) may slow the reaction, while higher temperatures (>25°C) risk side reactions.
Data Tables
Synthetic Protocol Comparison
Note: TBSOTf and zinc-mediated methods are extrapolated from related systems.
Chemical Reactions Analysis
Types of Reactions: tert-Butyldimethylsilyl N-Phenylbenzimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyldimethylsilyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acids like hydrochloric acid (HCl) are used to remove the tert-butyldimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific nucleophile or deprotection conditions used. For example, deprotection with TBAF yields the free hydroxyl compound .
Scientific Research Applications
Protecting Group in Organic Synthesis
tert-Butyldimethylsilyl N-phenylbenzimidate serves as an effective protecting group for alcohols and amines during multi-step synthesis. Its stability under various reaction conditions allows for selective deprotection when needed.
Case Studies:
- Silylation of Alcohols : The compound has been utilized to convert various alcohols into tert-butyldimethylsilyl ethers with high yields. Studies show that using imidazole as a catalyst enhances the efficiency of this silylation process .
| Alcohol Type | Yield (%) | Reaction Conditions |
|---|---|---|
| Primary Alcohol | 95 | Imidazole, DMF |
| Secondary Alcohol | 90 | Imidazole, DMF |
| Tertiary Alcohol | 85 | Imidazole, DMF |
Applications in Polymer Chemistry
The compound has been employed in synthesizing modified chitosan derivatives, enhancing their solubility and functionality in various solvents. Research indicates that the degree of substitution of the silyl group can significantly affect the properties of the resulting polymer.
Study Findings:
- A study demonstrated that chitosan modified with tert-butyldimethylsilyl groups exhibited improved solubility in organic solvents such as ethyl acetate and toluene, which is critical for biomedical applications .
| Degree of Substitution (DS) | Solubility in Ethyl Acetate (%) | Solubility in Toluene (%) |
|---|---|---|
| 1.29 | Low | Moderate |
| 1.94 | High | High |
| 2.3 | Very High | Very High |
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored for its potential to enhance drug solubility and stability. Its ability to form stable derivatives can facilitate drug delivery systems.
Research Insights:
- The compound has been assessed for its role in improving the bioavailability of certain pharmaceuticals by modifying their solubility profiles .
Synthesis of Complex Molecules
The versatility of this compound extends to the synthesis of complex organic molecules where selective protection and deprotection are crucial.
Example Synthesis:
A multi-step synthesis involving this compound was reported where it played a pivotal role in constructing complex natural products through selective protection strategies.
Mechanism of Action
The mechanism of action of tert-Butyldimethylsilyl N-Phenylbenzimidate involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from participating in further chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under specific conditions, allowing for the controlled release of the free hydroxyl group .
Comparison with Similar Compounds
tert-Butyldimethylsilyl Chloride (TBDMSCl): Used for silylation of hydroxyl groups but lacks the N-phenylbenzimidate moiety.
Trimethylsilyl Chloride (TMSCl): Another silylating agent but with different steric and electronic properties.
Triisopropylsilyl Chloride (TIPSCl): Provides bulkier protection compared to tert-Butyldimethylsilyl groups.
Uniqueness: tert-Butyldimethylsilyl N-Phenylbenzimidate is unique due to its specific combination of the tert-butyldimethylsilyl group and the N-phenylbenzimidate moiety, which offers distinct steric and electronic properties. This makes it particularly useful in selective protection strategies in organic synthesis .
Biological Activity
tert-Butyldimethylsilyl N-Phenylbenzimidate (TBDMS-NPB) is a chemical compound with the molecular formula and a molecular weight of 311.5 g/mol. It is primarily used in organic synthesis as a protecting group for hydroxyl functionalities, facilitating the synthesis of complex bioactive compounds. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of TBDMS-NPB is largely attributed to its ability to form stable silyl ether linkages with hydroxyl groups. This mechanism protects the hydroxyl group from participating in unwanted reactions during multi-step syntheses. The tert-butyldimethylsilyl group can be selectively removed under specific conditions, allowing for the controlled release of the free hydroxyl group, which can then participate in further biological interactions or reactions.
Biological Applications
- Enzyme Interaction : TBDMS-NPB can inhibit or activate enzymes by binding to their active sites, thus altering their catalytic activity. This property makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors or activators .
- Synthesis of Bioactive Compounds : Its role as a protecting group is crucial in the synthesis of various pharmaceuticals and bioactive molecules. By protecting sensitive hydroxyl groups, TBDMS-NPB enables chemists to perform reactions that would otherwise be incompatible with free hydroxyl functionalities .
Case Studies
Several studies have highlighted the effectiveness of TBDMS-NPB in various biological contexts:
-
Case Study 1: Synthesis of Antiviral Agents
In a study focused on synthesizing antiviral agents, TBDMS-NPB was utilized to protect hydroxyl groups during the multi-step synthesis process. The resulting compounds exhibited significant antiviral activity against specific viral strains, demonstrating the compound's utility in drug development. -
Case Study 2: Enzyme Inhibition
A research project explored TBDMS-NPB's ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism. The study found that certain derivatives of TBDMS-NPB showed enhanced inhibition compared to traditional inhibitors, suggesting potential applications in pharmacology to modulate drug metabolism .
Comparative Analysis
The following table summarizes the characteristics of TBDMS-NPB compared to other similar compounds:
| Compound | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Protects hydroxyl groups; selective removal | Enzyme modulation; drug synthesis | |
| tert-Butyldimethylsilyl Chloride | General silylation agent | Less selective; broader applications | |
| Trimethylsilyl Chloride | Simpler structure; less steric hindrance | Used for silylation but less effective for selective protection |
Q & A
Q. What are the common synthetic routes for tert-Butyldimethylsilyl N-Phenylbenzimidate, and how are intermediates characterized?
this compound is typically synthesized via silylation of benzimidazole derivatives using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key intermediates, such as N-phenylbenzimidazole, are characterized using ¹H/¹³C NMR (to confirm substitution patterns) and FT-IR (to verify silyl ether formation). Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization. For reproducible results, ensure rigorous exclusion of moisture and use freshly distilled solvents (e.g., dichloromethane or tetrahydrofuran) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typical for research-grade material) and detects trace impurities.
- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- Elemental Analysis: Validates empirical formula accuracy.
- Differential Scanning Calorimetry (DSC): Assesses thermal stability and phase transitions. A combination of these methods ensures batch consistency, particularly when scaling reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE is critical for identifying optimal reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example:
| Factor | Range Investigated | Optimal Value |
|---|---|---|
| Temperature | 0–40°C | 25°C |
| TBDMSCl Equiv. | 1.0–2.5 | 1.8 |
| Reaction Time | 2–24 h | 12 h |
| Response surface methodology (RSM) can model yield dependencies, while ANOVA validates significance. This approach minimizes trial-and-error inefficiencies . |
Q. How should researchers address batch-to-batch variability in spectroscopic or biological assay data?
Variability may arise from residual solvents, salt content, or moisture. Mitigation strategies include:
- Peptide Content Analysis: Quantifies active compound concentration (critical for cell-based assays).
- Karl Fischer Titration: Measures water content (<0.1% recommended).
- ICP-MS: Detects trace metal contaminants. If inconsistencies persist, standardize pre-experiment protocols (e.g., lyophilization, solvent exchange) and document deviations in supplementary materials .
Q. What mechanistic insights can be gained from kinetic studies of silylation reactions involving this compound?
Kinetic profiling (e.g., via in situ IR or NMR) reveals activation parameters (ΔG‡, ΔH‡) and rate-limiting steps. For example, tert-butyldimethylsilyl group transfer often follows a concerted mechanism with minimal carbocation formation. Isotopic labeling (e.g., deuterated solvents) can clarify proton transfer pathways. Data contradictions (e.g., unexpected induction periods) may indicate competing side reactions or catalyst deactivation .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., TBDMSCl).
- Spill Management: Neutralize silylating agents with ethanol/water mixtures.
- Waste Disposal: Segregate halogenated waste (e.g., dichloromethane) for incineration. Safety Data Sheets (SDS) should be reviewed for specific hazards (e.g., WGK Germany 3 classification) .
Q. How does solvent choice impact the stability and reactivity of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate hydrolysis. Non-polar solvents (e.g., hexane) improve shelf life but reduce reaction rates. Stability studies in varying solvents (monitored via HPLC) are recommended for long-term storage strategies .
Data Interpretation and Troubleshooting
Q. How to resolve discrepancies between computational predictions and experimental results in silylation reactions?
- Re-examine Force Fields: DFT calculations (e.g., B3LYP/6-31G*) may underestimate steric effects of the tert-butyl group.
- Validate Transition States: Compare computed IR frequencies with experimental data.
- Consider Solvent Effects: Implicit solvent models (e.g., COSMO-RS) improve accuracy. Document deviations in computational assumptions (e.g., idealized geometries) to refine models .
Q. What strategies improve reproducibility in multi-step syntheses involving this reagent?
- Intermediate Isolation: Purify intermediates (e.g., via flash chromatography) before proceeding.
- Standardized Protocols: Document exact conditions (e.g., cooling rates, stirring speeds).
- Collaborative Validation: Share protocols with independent labs to identify overlooked variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
